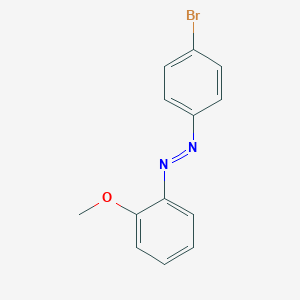
4'-Bromo-2-methoxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azobenzene, 4’-bromo-2-methoxy- is a derivative of azobenzene, a compound characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. This specific derivative has a bromine atom at the 4’ position and a methoxy group at the 2 position on one of the phenyl rings. Azobenzene compounds are well-known for their ability to undergo reversible photoisomerization, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azobenzene, 4’-bromo-2-methoxy- typically involves the azo coupling reaction. This process begins with the formation of a diazonium salt from an aromatic amine, followed by its reaction with an activated aromatic compound. The specific steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as a phenol or aniline derivative, to form the azo compound.
Industrial Production Methods: Industrial production of azobenzene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are chosen to enhance the reaction efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: Azobenzene, 4’-bromo-2-methoxy- undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between its trans and cis forms upon exposure to light, a property that is exploited in molecular switches and other applications.
Substitution Reactions: The bromine atom at the 4’ position can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The azo group can be reduced to form hydrazo compounds or oxidized to form azoxy compounds.
Common Reagents and Conditions:
Photoisomerization: Typically induced by ultraviolet or visible light.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reducing agents like sodium dithionite or oxidizing agents like hydrogen peroxide are used.
Major Products:
Photoisomerization: Trans and cis isomers of the compound.
Substitution Reactions: Various substituted azobenzene derivatives.
Oxidation and Reduction: Hydrazo and azoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Azobenzene, 4’-bromo-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a photoswitch in molecular devices and materials science.
Biology: Employed in the study of protein interactions and cellular processes through light-controlled mechanisms.
Medicine: Investigated for potential use in photopharmacology, where light is used to control drug activity.
Industry: Utilized in the development of light-responsive materials, such as smart coatings and adhesives.
Wirkmechanismus
The primary mechanism of action for azobenzene, 4’-bromo-2-methoxy- is its ability to undergo reversible photoisomerization. This process involves the absorption of light, which causes the compound to switch between its trans and cis forms. This isomerization can induce changes in the physical and chemical properties of the compound, making it useful for controlling molecular interactions and material properties. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or altering the properties of materials.
Vergleich Mit ähnlichen Verbindungen
Azobenzene, 4’-bromo-2-methoxy- can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound without any substituents.
4’-Bromoazobenzene: Azobenzene with a bromine atom at the 4’ position.
2-Methoxyazobenzene: Azobenzene with a methoxy group at the 2 position.
Uniqueness: The presence of both a bromine atom and a methoxy group in azobenzene, 4’-bromo-2-methoxy- provides unique properties, such as enhanced photoisomerization efficiency and the ability to undergo specific substitution reactions. These features make it particularly valuable in applications requiring precise control over molecular interactions and material properties.
Eigenschaften
CAS-Nummer |
18277-97-9 |
|---|---|
Molekularformel |
C13H11BrN2O |
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
(4-bromophenyl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H11BrN2O/c1-17-13-5-3-2-4-12(13)16-15-11-8-6-10(14)7-9-11/h2-9H,1H3 |
InChI-Schlüssel |
UDNAOKMKOHEGDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
Kanonische SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















